5-Amino-2,4-dichlorobenzene-1-sulfonamide
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Overview
Description
5-Amino-2,4-dichlorobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S It is a derivative of benzene, featuring amino, dichloro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dichlorobenzene-1-sulfonamide typically involves the chlorination of 5-Aminobenzenesulfonamide followed by purification steps. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Amino-2,4-dichlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. For instance, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,5-dichlorobenzene-1-sulfonamide: Similar structure but with different positions of the chloro groups.
2-Amino-4,5-dichlorobenzene-1-sulfonamide: Another isomer with different chloro group positions.
Uniqueness
5-Amino-2,4-dichlorobenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other isomers may not be as effective.
Properties
Molecular Formula |
C6H6Cl2N2O2S |
---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
5-amino-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
JJXXKQMBLVSDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)N |
Origin of Product |
United States |
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